molecular formula C22H42BF3N2O B8251973 Difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride

Difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride

Cat. No.: B8251973
M. Wt: 418.4 g/mol
InChI Key: DHUSRYJPWKOFIN-UHFFFAOYSA-M
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Description

Difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride is a complex organoboron compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes a difluoroborane group attached to a methoxypyridine ring, and its association with tetrabutylazanium and fluoride ions. The presence of fluorine atoms and the borane group imparts distinct chemical properties, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride typically involves the reaction of 6-methoxypyridine with a boron-containing reagent under controlled conditions. One common method includes the use of boron trifluoride etherate (BF3·OEt2) as a boron source. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The resulting intermediate is then treated with tetrabutylammonium fluoride (TBAF) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound, which is valuable in pharmaceuticals and materials science.

Scientific Research Applications

Difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride exerts its effects is primarily through its ability to act as a nucleophile or electrophile in chemical reactions. The borane group can coordinate with transition metals, facilitating catalytic processes such as the Suzuki-Miyaura coupling. The fluoride ion can participate in nucleophilic substitution, enabling the modification of organic molecules. These interactions are mediated by the electronic properties of the fluorine atoms and the borane group, which influence the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride is unique due to the combination of its difluoroborane group and the methoxypyridine ring, which imparts distinct reactivity and stability. The presence of tetrabutylazanium and fluoride ions further enhances its solubility and reactivity in various solvents, making it a versatile reagent in both laboratory and industrial settings .

Properties

IUPAC Name

difluoro-(6-methoxypyridin-3-yl)borane;tetrabutylazanium;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C6H6BF2NO.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-11-6-3-2-5(4-10-6)7(8)9;/h5-16H2,1-4H3;2-4H,1H3;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUSRYJPWKOFIN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42BF3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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